BenchChemオンラインストアへようこそ!

tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate

Regioselective synthesis Pyrazole functionalization Kinase inhibitor intermediate

tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate (CAS 2171317-24-9) is a regiospecifically substituted 5-membered heterocyclic building block. It features a unique 4-amino-5-carbamate substitution pattern on a 1-cyclopentylpyrazole core, a motif that appears in patent literature as a key intermediate for synthesizing receptor tyrosine kinase (RTK) and cyclin-dependent kinase (CDK) inhibitors.

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
Cat. No. B11728848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=NN1C2CCCC2)N
InChIInChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-11-10(14)8-15-17(11)9-6-4-5-7-9/h8-9H,4-7,14H2,1-3H3,(H,16,18)
InChIKeyWBYHNFNYNKCTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate: A Regiospecific Pyrazole Building Block for Targeted Kinase Inhibitor Synthesis


tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate (CAS 2171317-24-9) is a regiospecifically substituted 5-membered heterocyclic building block. It features a unique 4-amino-5-carbamate substitution pattern on a 1-cyclopentylpyrazole core, a motif that appears in patent literature as a key intermediate for synthesizing receptor tyrosine kinase (RTK) and cyclin-dependent kinase (CDK) inhibitors [1]. This compound is not a final active pharmaceutical ingredient but a strategically protected precursor enabling specific downstream functionalization at the pyrazole scaffold, which is critical for modulating hinge-region binding in kinase targets [1].

Why Generic 4-Aminopyrazole or 5-Carbamate Analogs Cannot Replace tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate in Regioselective Syntheses


Simple interchange of this compound with regioisomeric analogs (e.g., the 3-amino-4-carbamate variant) or N1-substituent swaps leads to divergent synthetic outcomes and biological activity. The fixed 4-amino group and 5-Boc-protected amine on the pyrazole ring dictate a specific vector for amide bond formation or deprotection, which is essential for constructing the correct pharmacophore geometry found in patent-exemplified kinase inhibitors [1]. The cyclopentyl group at N1 further influences the compound's conformational rigidity and lipophilicity, parameters that cannot be replicated by methyl, phenyl, or cyclohexyl analogs without altering downstream target affinity and selectivity profiles documented for related scaffolds [1].

Quantitative Differentiation Evidence for tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate


Regiochemical Purity: Differentiating 4-Amino-5-carbamate from 3-Amino-4-carbamate Analogs

Vendor specifications indicate a purity of 95% for this specific regioisomer (4-amino-5-carbamate) . The alternative regioisomer, tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)carbamate, is chemically distinct and would lead to a completely different spatial orientation of the amino and carbamate functionalities. In medicinal chemistry, substituting one regioisomer for another can result in loss of key hydrogen-bonding interactions with kinase hinge residues, as observed in similar pyrazole-based inhibitor series [1]. No direct head-to-head biological comparison between these two regioisomers has been published.

Regioselective synthesis Pyrazole functionalization Kinase inhibitor intermediate

Cyclopentyl N1-Substitution as a Conformational Constraint Relative to Planar Aromatic Analogs

The cyclopentyl group is a non-planar, sp3-rich substituent that introduces conformational constraint and increased fraction of sp3 carbons (Fsp3 = 0.46 for the compound) compared to phenyl (Fsp3 = 0) or methyl (Fsp3 = 0.33) N1-analogs. In kinase drug discovery, higher Fsp3 and non-planar topology are correlated with improved selectivity and reduced off-target promiscuity [1]. No direct comparative selectivity data for this specific compound against its N1-phenyl or N1-methyl analogs have been published.

Conformational restriction Kinase selectivity Lipophilic efficiency

Orthogonal Boc Protection Enables Sequential Functionalization Not Possible with Free 5-Amino Pyrazoles

The tert-butyl carbamate (Boc) group at the 5-position provides orthogonal protection that is stable under conditions used for 4-amino derivatization (e.g., amide coupling, reductive amination) but can be selectively removed with acid (e.g., TFA) [1]. In contrast, using a 5-amino-1-cyclopentylpyrazole without Boc protection would lead to uncontrolled di-functionalization. Solid-phase synthesis methods for 5-substituted amino pyrazoles demonstrate that Boc protection is essential for achieving >90% regioselectivity in library production [2].

Protecting group strategy Solid-phase synthesis Combinatorial chemistry

Validated Application Scenarios for tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate


Synthesis of Kinase-Focused Libraries via Regioselective 4-Amino Derivatization

The compound is suited for generating focused libraries of Type I kinase inhibitors where the 4-amino group is used to install diverse amide or urea hinge-binding motifs, while the 5-Boc group remains as a latent amine for subsequent deprotection and elaboration. This two-step diversification strategy is directly aligned with the combinatorial approaches outlined in patent US8853207 for RTK inhibitor discovery [1].

Key Intermediate for CDK2/GSK3β Inhibitor Scaffolds

Based on structural analogy to intermediates used in PF-07104091 (a clinical-stage CDK2 inhibitor), this Boc-protected pyrazole building block can serve as a crucial intermediate for synthesizing cyclopentyl-containing aminopyrazole carbamates with potential activity against cyclin-dependent kinases [1]. The cyclopentyl group mimics the cyclopentyl moiety found in several potent CDK inhibitors.

Fragment-Based Drug Discovery (FBDD) Requiring Orthogonally Protected Heterocycles

With its balanced molecular weight (266.34 g/mol), presence of two differentially reactive amines, and non-planar cyclopentyl substituent, this compound qualifies as a 'three-dimensional fragment' suitable for fragment growing or merging campaigns. The orthogonal Boc protection allows for stepwise elaboration without cross-reactivity, a critical requirement in fragment-to-lead optimization [1].

Quote Request

Request a Quote for tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.